ストバジン二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stobadine dihydrochloride is a well-known antioxidant and free radical scavenger . It has the potential to protect various tissues against oxidative stress . It is also used as a neuroprotectant .

Synthesis Analysis

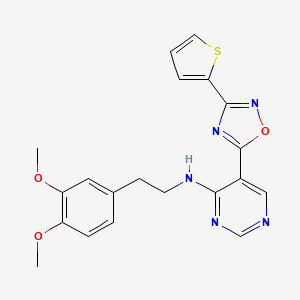

Based on stobadine, a series of new stobadine derivatives were developed with improved pharmacodynamic and toxicity profiles . The stobadine molecule was modified mostly by electron-donating substitution on the benzene ring and by alkoxycarbonyl substitution at the N-2 position .Molecular Structure Analysis

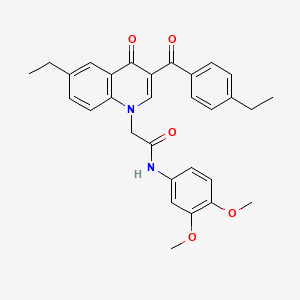

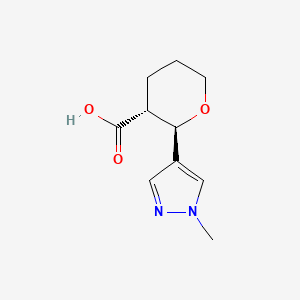

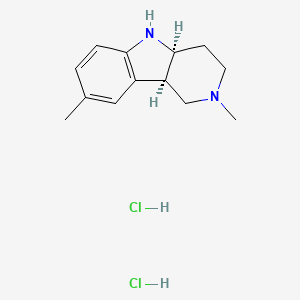

The molecular structure of stobadine dihydrochloride is based on the hexahydropyridoindole scaffold . Molecular modeling pointed towards indole nitrogen as the most feasible atom, responsible in stobadine and its new congeners for their antioxidant properties and for its capability to react with free radicals, creating more stable and less reactive nitrogen-free centered radical .Chemical Reactions Analysis

Stobadine dihydrochloride was found to exert antioxidant activity, thus it possesses the potential to protect various tissues against oxidative stress . It was found to diminish the impairment of the myocardium induced by mechanisms involving reactive oxygen species .Physical And Chemical Properties Analysis

Stobadine dihydrochloride is highly soluble both in water and in lipids . The dipalmitate salt of stobadine is water-insoluble but chemically more stable than the dihydrochloride salt .科学的研究の応用

抗酸化剤およびフリーラジカルスカベンジャー

ストバジン二塩酸塩は、インドール関連の抗酸化剤およびフリーラジカルスカベンジャーとして知られています . それは、酸化ストレスから様々な組織を保護する可能性を秘めています .

薬物動態研究

ストバジン二塩酸塩は、薬物動態研究で使用されてきました . それは、ラットに単回投与および反復投与で静脈内または経口的に投与されました .

バイオアベイラビリティ研究

分光蛍光光度法は、ストバジンを二塩酸塩またはジパルミテートの形で投与した後、犬の血清および尿中のストバジンを定量するために使用されました . この方法は、研究者がバイオアベイラビリティ研究を実施することを可能にしました .

長期毒性試験

同じ分光蛍光光度法を使用して、長期毒性試験も行われました .

アジュバント関節炎の治療

ストバジン二塩酸塩は、アジュバント関節炎における酸化ストレスを軽減する治療の可能性について試験されました .

高分子量ヒアルロン酸の保護

ストバジン二塩酸塩は、Cu (II) イオンおよびアスコルビン酸誘発による高分子量ヒアルロン酸の分解中に生成された活性酸素種に対して保護効果を示しました .

創薬と合成

ストバジン分子の芳香族電子供与置換による修飾は、本質的なフリーラジカルスカベンジング活性を高めることが判明しました . N2置換基の変異は、フリーラジカルスカベンジング活性を大幅に影響を与えることなく、生物学的利用能を調節するための合成的にアクセス可能な方法を提供しました .

作用機序

Target of Action

Stobadine dihydrochloride, also known as (4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride, primarily targets the ADRA1 (Adrenergic receptor alpha-1) as an antagonist . The role of this receptor is crucial in the cardiovascular system, endocrinology, and metabolic disease .

Mode of Action

Stobadine dihydrochloride interacts with its target, the ADRA1 receptor, by acting as an antagonist . This interaction results in the inhibition of the receptor, thereby modulating the physiological responses mediated by the receptor .

Biochemical Pathways

Stobadine dihydrochloride affects the biochemical pathways related to oxidative stress . It acts as a potent antioxidant and free radical scavenger . This action helps in protecting various tissues against oxidative stress .

Pharmacokinetics

In pharmacokinetic and toxicokinetic studies, stobadine dihydrochloride was administered intravenously or orally to rats in single and repeated doses . Liquid-liquid extraction was used for selective isolation of stobadine dihydrochloride and its metabolites from the biological matrix, followed by liquid scintillation quantification . These studies help in understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of stobadine dihydrochloride and their impact on its bioavailability .

Result of Action

The molecular and cellular effects of stobadine dihydrochloride’s action are primarily related to its antioxidant activity . It prevents free radical-induced alterations in ER membrane fluidity . Moreover, it has been found to exert numerous positive effects on human health due to its ability to regulate oxidative status .

Action Environment

The action, efficacy, and stability of stobadine dihydrochloride can be influenced by various environmental factors. For instance, the method of administration (intravenous or oral) and the biological matrix can impact the bioavailability of the compound . Furthermore, the presence of other compounds in the system can also affect the action of stobadine dihydrochloride .

将来の方向性

生化学分析

Biochemical Properties

Stobadine dihydrochloride plays a crucial role in biochemical reactions due to its antioxidant activity. It interacts with enzymes, proteins, and other biomolecules to scavenge reactive oxygen species (ROS) and prevent oxidative damage. The compound has been shown to interact with enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby increasing the overall antioxidant capacity of cells . Additionally, Stobadine dihydrochloride can bind to lipid membranes, protecting them from peroxidation and maintaining cellular integrity .

Cellular Effects

Stobadine dihydrochloride exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in oxidative stress response, such as those encoding for antioxidant enzymes . In neuronal cells, Stobadine dihydrochloride has been shown to protect against oxidative damage and apoptosis, thereby promoting cell survival . Moreover, it can enhance mitochondrial function and energy production, contributing to overall cellular health .

Molecular Mechanism

The molecular mechanism of action of Stobadine dihydrochloride involves several key interactions at the molecular level. The compound acts as a free radical scavenger, neutralizing ROS and preventing oxidative damage to biomolecules such as DNA, proteins, and lipids . It also inhibits lipid peroxidation by integrating into lipid membranes and stabilizing them . Furthermore, Stobadine dihydrochloride can modulate enzyme activity by binding to active sites or allosteric sites, thereby enhancing or inhibiting their function . These interactions collectively contribute to its antioxidant and cytoprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Stobadine dihydrochloride have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to Stobadine dihydrochloride can lead to sustained antioxidant effects and protection against chronic oxidative stress . Prolonged exposure at high concentrations may result in cellular toxicity, highlighting the importance of dosage regulation .

Dosage Effects in Animal Models

The effects of Stobadine dihydrochloride vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antioxidant and cytoprotective effects without noticeable toxicity . At high doses, Stobadine dihydrochloride can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Stobadine dihydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites are then excreted via the kidneys. Stobadine dihydrochloride can also influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of certain metabolites . These interactions play a crucial role in its pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of Stobadine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and lipids, facilitating its distribution to various cellular compartments . Stobadine dihydrochloride has been shown to accumulate in tissues with high oxidative stress, such as the brain and liver, where it exerts its protective effects .

Subcellular Localization

The subcellular localization of Stobadine dihydrochloride is critical for its activity and function. The compound is predominantly localized in the mitochondria, where it protects against mitochondrial oxidative damage and supports energy production . It can also be found in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its antioxidant effects . Post-translational modifications and targeting signals play a role in directing Stobadine dihydrochloride to specific subcellular compartments, ensuring its optimal function .

特性

IUPAC Name |

(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H/t11-,13-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLFAMANDIWUKH-JBUFHSOLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

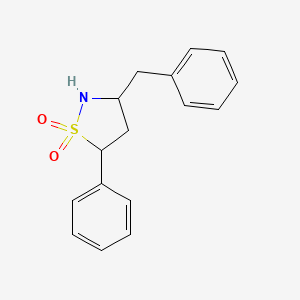

![3-{4-[(Ethylsulfonyl)amino]phenyl}-5-(3-fluorophenyl)(2-pyrazolinyl) 2-thienyl ketone](/img/structure/B2589304.png)